Superior Kinase Selectivity: SB-747651A vs. H89 and Ro 31-8220
SB-747651A demonstrates significantly improved kinase selectivity compared to the first-generation MSK inhibitors H89 and Ro 31-8220 [1]. While the exact fold-selectivity improvement is not numerically defined, a kinase panel screen of 117 kinases revealed that at 1 μM, SB-747651A potently inhibits only four additional kinases (PRK2, RSK1, p70S6K, and ROCK-II) with comparable efficacy to MSK1 [1]. In contrast, H89 and Ro 31-8220 are well-documented to inhibit a broad spectrum of off-target kinases, including PKA and PKC, which confound functional studies [1].
| Evidence Dimension | Kinase Selectivity Profile |
|---|---|
| Target Compound Data | At 1 μM, inhibits only 4 additional kinases (PRK2, RSK1, p70S6K, ROCK-II) out of 117 screened |
| Comparator Or Baseline | H89 and Ro 31-8220 |
| Quantified Difference | Qualitative improvement in selectivity; legacy inhibitors have numerous known off-targets (e.g., PKA, PKC) |
| Conditions | In vitro kinase panel (117 kinases) at 1 μM compound concentration |
Why This Matters
This cleaner selectivity profile makes SB-747651A a superior tool for attributing cellular phenotypes specifically to MSK1 inhibition, reducing experimental noise from off-target kinase activity.
- [1] Naqvi S, Macdonald A, McCoy CE, Darragh J, Reith AD, Arthur JS. Characterization of the cellular action of the MSK inhibitor SB-747651A. Biochem J. 2012 Jan 1;441(1):347-57. View Source
